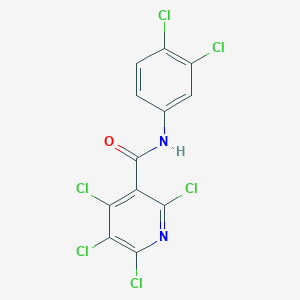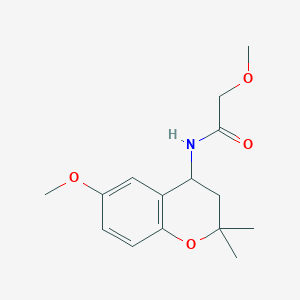![molecular formula C15H16N6O2S B5316809 N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide](/img/structure/B5316809.png)
N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a sulfamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. It has also been proposed that it may induce apoptosis or cell death in cancer cells.
Biochemical and Physiological Effects
N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. Moreover, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antifungal, antibacterial, and anticancer activities. However, it also has some limitations. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the research on N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide. One of the areas of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Moreover, the study of its mechanism of action and its interactions with other molecules may provide insights into its biological effects.
Synthesis Methods
The synthesis of N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide has been reported in various research articles. One of the commonly used methods is the reaction of 3-pyridin-4-yl-1H-1,2,4-triazole-5-carbaldehyde with benzylamine and sulfamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol at a specific temperature and pressure, and the product is obtained after purification.
Scientific Research Applications
N-benzyl-N'-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]sulfamide has been studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. Moreover, it has been used as a ligand in the synthesis of metal complexes for various applications.
properties
IUPAC Name |
1-phenyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfamoyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,17-10-12-4-2-1-3-5-12)18-11-14-19-15(21-20-14)13-6-8-16-9-7-13/h1-9,17-18H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXHEZGSKYUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)
![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)

![2-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)

![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)